molecular formula C9H7Cl3N2O2 B11055687 Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-

Cat. No.: B11055687
M. Wt: 281.5 g/mol
InChI Key: LZWJTDOFVXEKEM-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]- is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an ethanimidoyl chloride group attached to a 3,4-dichlorophenyl ring through an amino carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]- typically involves the reaction of 3,4-dichloroaniline with a suitable carbonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]- can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include substituted ethanimidoyl derivatives, amines, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]- has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]- involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules through nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but contains a trifluoromethyl group instead of the dichlorophenyl group.

    N-Phenyltrifluoroacetimidoyl Chloride: Another related compound with a trifluoromethyl group.

Uniqueness

Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]- is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds and suitable for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H7Cl3N2O2

Molecular Weight

281.5 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C9H7Cl3N2O2/c1-5(10)14-16-9(15)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,15)

InChI Key

LZWJTDOFVXEKEM-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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